丙酸氟替卡松

描述

Clobetasol propionate is a potent corticosteroid used in various topical formulations. It has been extensively studied for its effects, mechanisms of action, and chemical properties.

Synthesis Analysis

While specific details on the synthesis of Clobetasol propionate were not directly found, related studies detail the synthesis of similar compounds and their derivatives. For example, the synthesis of polyprenylated acylphloroglucinols involves constructing core structures and subsequent elaboration via organolithium intermediates, a method that could be analogous to the synthetic pathways for creating corticosteroid compounds like Clobetasol propionate (Ahmad et al., 2007).

科学研究应用

哮喘管理

丙酸氟替卡松 (FP) 广泛应用于哮喘的管理。 研究人员已开发出纳米包封颗粒,用于 FP 和沙美特罗的固定剂量组合,旨在改善肺部药物递送 。这些纳米聚集体是通过界面缩聚合成的,形成的纳米胶囊可以有效地到达肺部的下部。这种呼吸道药物递送技术的进步对于增强哮喘治疗具有重要意义。

过敏性鼻炎治疗

作为一种强效的皮质类固醇,FP 也被用于治疗过敏性鼻炎。尽管其在水中的溶解度较差,但其疗效仍然显著。 为了克服这一难题,环糊精被用来与 FP 形成包合物,从而提高药物的稳定性和生物利用度 。这种应用对于缓解与过敏相关的鼻腔症状至关重要。

分析方法开发

在药物研究中,开发可靠的分析方法至关重要。已经建立了一种经过验证的高效液相色谱 (HPLC) 方法,用于定量和定性测定吸入颗粒中的 FP。 该方法适用于制药行业的常规分析,可用于各种测试,包括分析、冲击式采样器、撞击器、扩散池和溶出度测试 。

增强药物稳定性和生物利用度

与环糊精形成包合物不仅改善了 FP 的溶解度,还提高了其稳定性和生物利用度。 这种应用对于水不溶性药物特别有利,因为它可以实现更有效的治疗,同时可能降低剂量并减少副作用 。

用于药物递送的纳米聚集体

使用纳米聚集体进行药物递送代表了药物技术的一项重大飞跃。FP 已被纳入使用基于 L-赖氨酸氨基酸的聚酰胺的纳米聚集体中,这些聚酰胺具有生物相容性和生物降解性。 这种方法为更有效地将 FP 等强效药物递送到体内的靶向区域提供了希望 。

电化学免疫传感器

FP 已被用于开发电化学免疫传感器。这些传感器采用纳米-Au/FP,基于间接竞争法。它们结合了纳米级效应、纳米-Au 的优异导电性、稳定的 Au−S 化学键以及糖皮质激素与受体之间的强相互作用。 此类传感器可用于糖皮质激素的多残留检测,展示了 FP 在先进诊断应用中的多功能性 。

作用机制

Target of Action

Cloticasone propionate, also known as Fluticasone propionate, is a synthetic glucocorticoid . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation in the body.

Mode of Action

Fluticasone propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction results in the suppression of various cell types and mediators of inflammation .

Biochemical Pathways

Fluticasone propionate affects the biochemical pathways related to inflammation. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

Fluticasone propionate has a bioavailability of 0.51% when administered intranasally . It is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of fluticasone propionate is approximately 10 hours , and it is excreted through the kidneys . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.

Result of Action

The activation of glucocorticoid receptors by fluticasone propionate leads to a decrease in inflammation. This results in relief from symptoms associated with conditions like asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis . In vitro tests have shown that fluticasone propionate can influence the behavior of respiratory tract bacteria, including altering the expression of several bacterial genes .

Action Environment

The action of fluticasone propionate can be influenced by various environmental factors. For instance, the operating conditions (such as speed and mixing time), the size of the carrier, and the storage conditions can affect the interaction between the drug and its targets, thereby influencing its efficacy . Additionally, higher humidity can increase the adhesion of the drug to the carrier, reducing its dispersion and potentially decreasing its efficacy .

安全和危害

Long-term use or high doses of Flonase (fluticasone) may increase the risk of having side effects such as a serious allergic reaction, hormonal (adrenal gland) disorder, nose sores, a yeast (fungal) infection in your throat or nose, a higher risk of infections, cataracts or glaucoma, weak bones or osteoporosis .

未来方向

Fluticasone propionate is a very effective drug, but it has the inconvenient factor of being insoluble in water . Future research could focus on improving this limitation. For example, cyclodextrins were used to improve this limitation because of their ability to form inclusion complexes with guest drug molecules as well as increase the stability and bioavailability of the drugs .

属性

IUPAC Name |

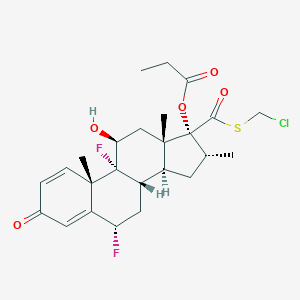

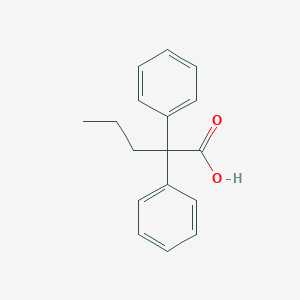

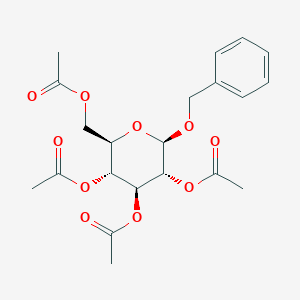

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLBCBPGBUAVJQ-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClF2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80486-69-7 | |

| Record name | Cloticasone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOTICASONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

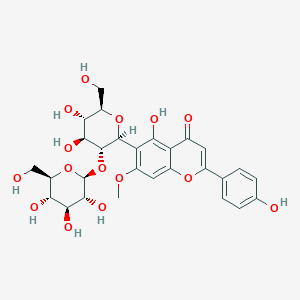

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)

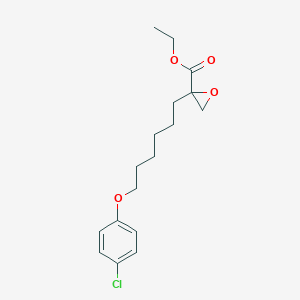

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)